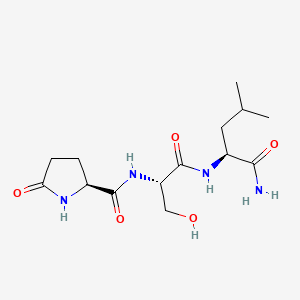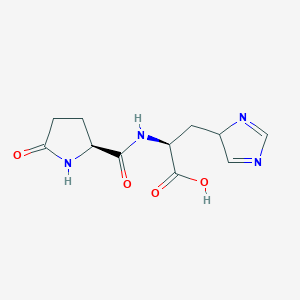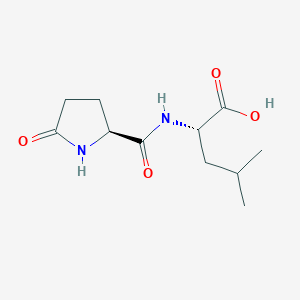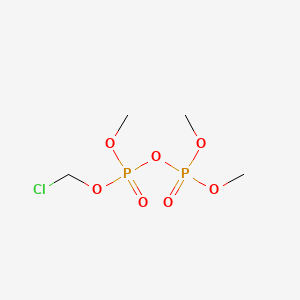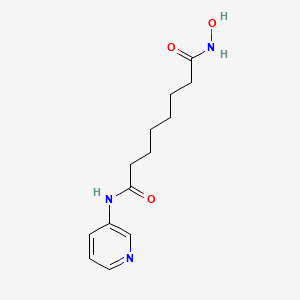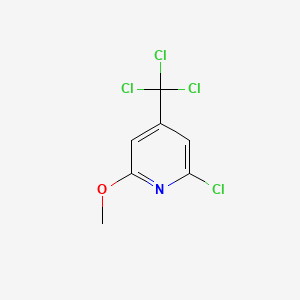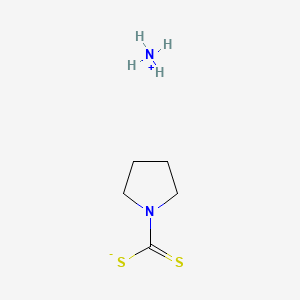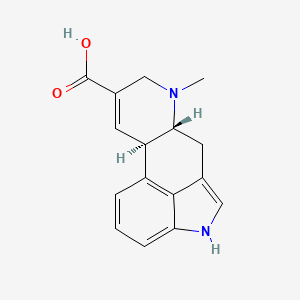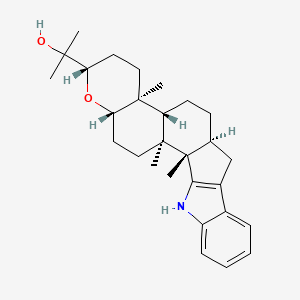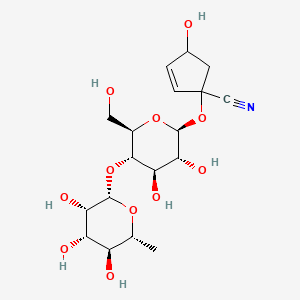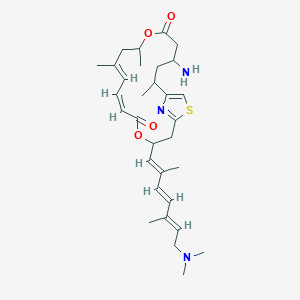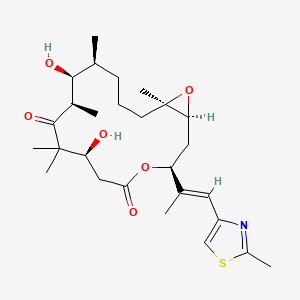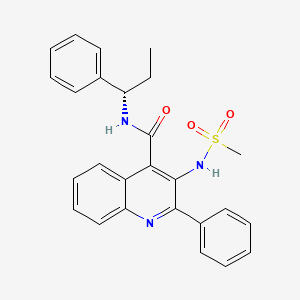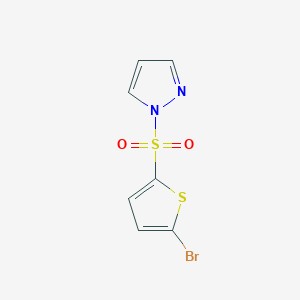
Qstatin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Qstatin tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar los mecanismos de detección de cuórum y desarrollar nuevos agentes antimicrobianos.
Biología: Ayuda a comprender la comunicación bacteriana y su papel en la patogenicidad.
Medicina: Posible uso en el desarrollo de tratamientos para infecciones bacterianas, particularmente las causadas por especies de Vibrio.
Industria: Se aplica en la acuicultura para controlar las enfermedades bacterianas y mejorar la sostenibilidad de la piscicultura
Mecanismo De Acción
Qstatin ejerce sus efectos al unirse a la proteína SmcR, un homólogo de LuxR en especies de Vibrio. Esta unión altera la flexibilidad de la proteína, interrumpiendo su capacidad para regular la expresión génica. Como resultado, la expresión de genes involucrados en la virulencia, la motilidad y la formación de biopelículas se reduce, lo que lleva a una patogenicidad atenuada .
Análisis Bioquímico
Biochemical Properties
Qstatin plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins involved in quorum sensing. It binds tightly to a putative ligand-binding pocket on SmcR, the LuxR homologue in Vibrio vulnificus. This interaction alters the flexibility of the SmcR protein, thereby affecting its transcription regulatory activity. This compound’s binding to SmcR results in the dysfunction of SmcR, impacting the expression of the SmcR regulon required for virulence, motility, chemotaxis, and biofilm dynamics .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating quorum sensing pathways. It affects cell signaling pathways by altering the expression of quorum sensing-regulated genes. This modulation impacts gene expression and cellular metabolism, leading to reduced virulence and motility in Vibrio species. This compound’s effects on cell function include the attenuation of quorum sensing-regulated phenotypes, such as virulence against brine shrimp, without affecting bacterial viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the SmcR protein in Vibrio vulnificus. This compound binds to a ligand-binding pocket on SmcR, altering the protein’s flexibility and transcription regulatory activity. This binding results in the dysfunction of SmcR, affecting the expression of quorum sensing-regulated genes. This compound’s mechanism of action includes enzyme inhibition, as it interferes with the transcriptional regulation of genes involved in virulence and motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied, revealing that it remains effective in attenuating quorum sensing-regulated phenotypes over extended periods. Long-term effects of this compound on cellular function include sustained reduction in virulence and motility of Vibrio species. In vitro and in vivo studies have demonstrated that this compound maintains its efficacy in controlling quorum sensing-regulated processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, with higher doses leading to more pronounced attenuation of quorum sensing-regulated phenotypes. At excessively high doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm to the host organism .
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing in Vibrio species. It interacts with enzymes and cofactors that regulate the expression of quorum sensing-regulated genes. This compound’s effects on metabolic flux and metabolite levels include the reduction of virulence factors and motility-related proteins. By modulating these pathways, this compound effectively controls the pathogenicity of Vibrio species .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within the bacterial cells. This compound’s distribution within the cells ensures its effective binding to the SmcR protein, thereby modulating quorum sensing-regulated processes. The transport and distribution of this compound are crucial for its efficacy in controlling Vibrio species .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with the SmcR protein. This compound’s activity and function are influenced by its localization, as it needs to bind to the SmcR protein to exert its effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the bacterial cells, ensuring its effective interaction with the SmcR protein .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Qstatin involucra varios pasos clave:
Bromación: El material de partida, tiofeno, se somete a bromación para introducir un átomo de bromo en la posición 5.
Sulfonilación: El tiofeno bromado luego se somete a sulfonilación para unir un grupo sulfonilo.
Formación de pirazol: El paso final involucra la formación del anillo de pirazol a través de una reacción de ciclización con derivados de hidracina.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Se emplean condiciones de reacción optimizadas, como el control de temperatura y el uso de catalizadores, para mejorar el rendimiento y la pureza. El proceso también incluye pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
Qstatin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El átomo de bromo en this compound puede sustituirse con otros nucleófilos, lo que lleva a una variedad de derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.
Productos principales
Comparación Con Compuestos Similares
Compuestos similares
- Acetilspiramicina
- Tizoxanida
- N-(cetocaproil)-DL-homoserina lactona
- Lexitromicina
- Danofloxacina mesilato
- Sulfisoxazol
- Cefaclor
Singularidad
Qstatin destaca por su alta selectividad para la inhibición de la detección de cuórum en especies de Vibrio, con un impacto mínimo en el crecimiento bacteriano. Esto lo convierte en un candidato prometedor para estrategias antimicrobianas sostenibles, particularmente en la acuicultura .
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBBGFHILYDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


